

Commercial Availability and Applications of 1-Bromoundecane-d3: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromoundecane-d3

Cat. No.: B12403219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1-Bromoundecane-d3**, a deuterated analog of 1-bromoundecane. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. Below, we present a summary of commercially available **1-Bromoundecane-d3**, its key specifications, and a discussion of its potential applications and relevant experimental considerations.

Commercial Availability

1-Bromoundecane-d3 is a specialty chemical available from a select number of suppliers that focus on stable isotope-labeled compounds. The most common commercially available form is 1-Bromoundecane-11,11,11-d3, where the terminal methyl group is deuterated. Another available variant is 1-Bromoundecane-1,1,2,2-d4.

The primary suppliers identified are CDN Isotopes and Toronto Research Chemicals (TRC), with distribution through larger chemical suppliers such as Fisher Scientific.

Supplier and Product Specifications

The following table summarizes the key quantitative data for commercially available **1-Bromoundecane-d3**.

Supplier	Product Name	CAS Number	Molecular Formula	Isotopic Purity (atom % D)	Available Quantities
CDN Isotopes	1-Bromoundecane-11,11,11-d3	1219805-63-6	C ₁₁ H ₂₀ D ₃ Br	≥98	0.25 g, 0.5 g
CDN Isotopes	1-Bromoundecane-1,1,2,2-d4	1219802-82-0	C ₁₁ H ₁₉ D ₄ Br	≥98	Contact for availability
Toronto Research Chemicals	1-Bromoundecane-11,11,11-d3	1219805-63-6	C ₁₁ H ₂₀ D ₃ Br	Not specified	Contact for availability

Note: Pricing information is generally not publicly listed and requires a direct inquiry or quote from the suppliers.

Experimental Protocols and Applications

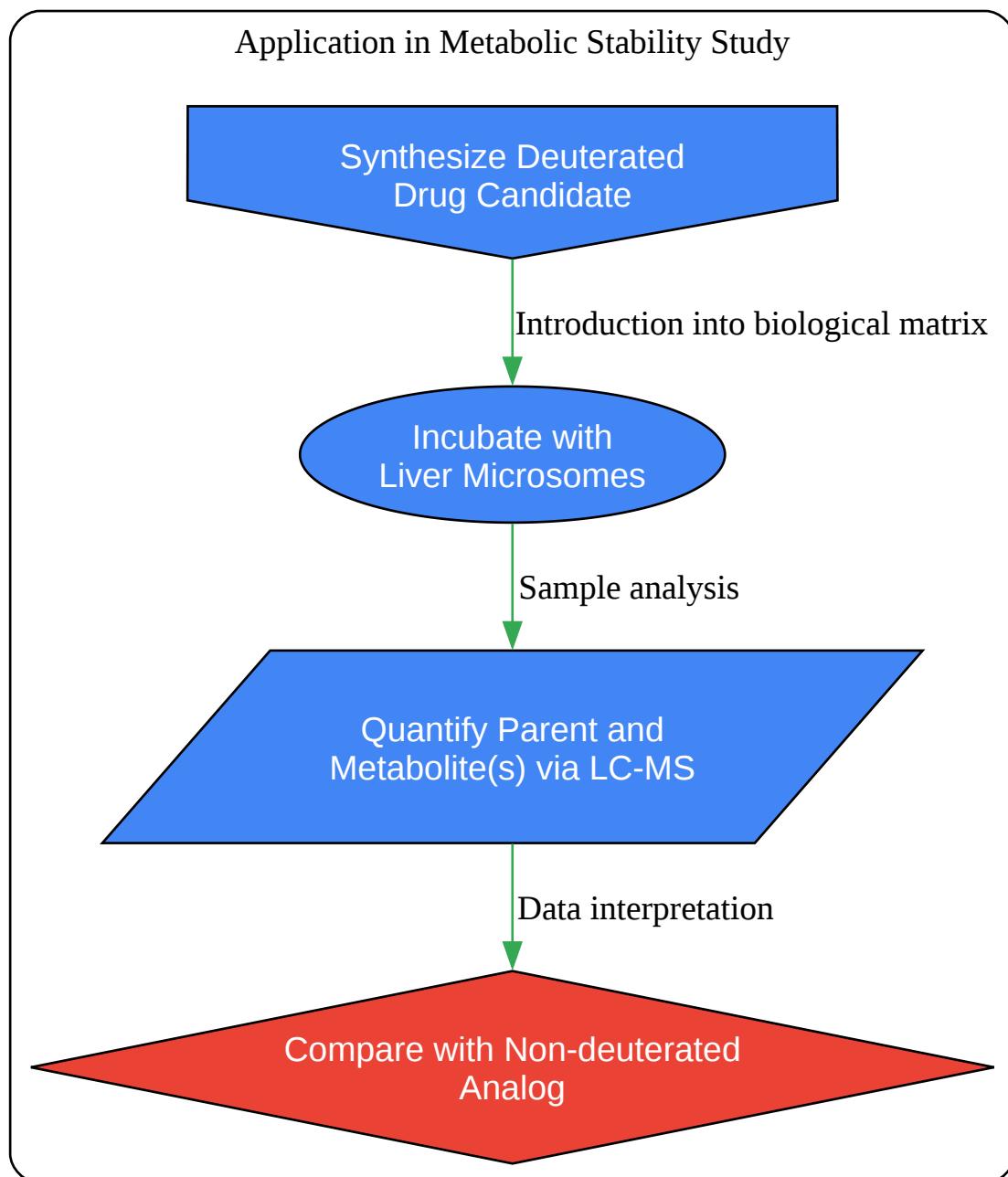
While specific, detailed experimental protocols for the synthesis of **1-Bromoundecane-d3** are not readily available in public literature, the synthesis of terminally deuterated bromoalkanes can be inferred from general methods. One plausible approach involves the reduction of a corresponding terminally deuterated carboxylic acid or ester to an alcohol, followed by bromination.

The primary application of **1-Bromoundecane-d3** lies in its use as an internal standard for mass spectrometry-based quantitative analysis. The three deuterium atoms provide a distinct mass shift, allowing for accurate differentiation from its non-deuterated counterpart in complex biological or environmental samples.

Another significant area of application is in metabolic studies and drug discovery.^{[1][2]} The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE).^[3] By strategically incorporating deuterium at a potential site of

metabolism, the rate of metabolic degradation can be slowed, potentially improving the pharmacokinetic profile of a drug candidate.^{[3][4]} Deuterated alkyl halides, such as **1-Bromoundecane-d3**, can serve as valuable building blocks in the synthesis of these modified drug molecules.

A common reaction involving bromoalkanes is the formation of a Grignard reagent. While no specific protocols for the deuterated form were found, the general procedure for preparing a Grignard reagent from 1-bromoundecane can be adapted. This would involve reacting **1-Bromoundecane-d3** with magnesium metal in an anhydrous ether solvent, such as THF. The resulting deuterated Grignard reagent can then be used as a nucleophile in various organic syntheses.


Visualizing Experimental and Logical Workflows

To aid in the understanding of the procurement and application of **1-Bromoundecane-d3**, the following diagrams, generated using the DOT language, illustrate key processes.

[Click to download full resolution via product page](#)

Caption: Procurement workflow for obtaining **1-Bromoundecane-d3**.

[Click to download full resolution via product page](#)

Caption: Workflow for a metabolic stability study using a deuterated compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyl Sulfonium Salt-based Reagents for Introduction of Deuterated Alkyl Groups in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Commercial Availability and Applications of 1-Bromoundecane-d3: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403219#commercial-availability-of-1-bromoundecane-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com